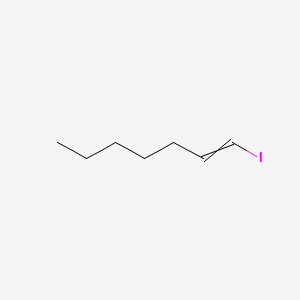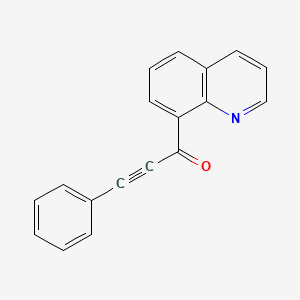
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a quinolinyl group connected by a propynone linker, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with phenylacetylene under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free procedure has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propynone linker to a propenone or propanol group.
Substitution: The phenyl and quinolinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Propenone or propanol derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Applications De Recherche Scientifique
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can modulate enzyme activity and receptor binding, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-8-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the propynone linker.
1-Phenyl-3-(quinolin-8-yl)prop-2-en-1-one: Similar but with a propenone linker instead of propynone.
Quinolin-8-amine: Contains an amine group instead of the propynone linker.
Uniqueness
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is unique due to its propynone linker, which imparts distinct chemical reactivity and biological activity. This linker allows for various modifications and functionalizations, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
81051-14-1 |
|---|---|
Formule moléculaire |
C18H11NO |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
3-phenyl-1-quinolin-8-ylprop-2-yn-1-one |
InChI |
InChI=1S/C18H11NO/c20-17(12-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H |
Clé InChI |
BSNRCBTXSFPWCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


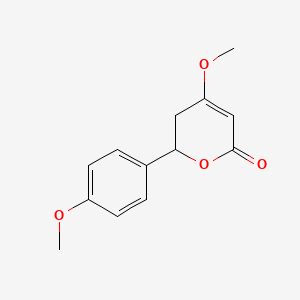
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)

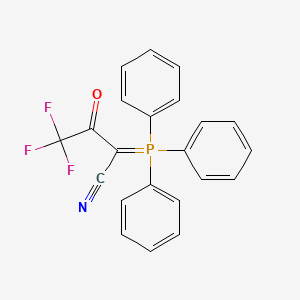
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
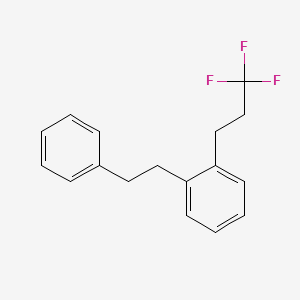
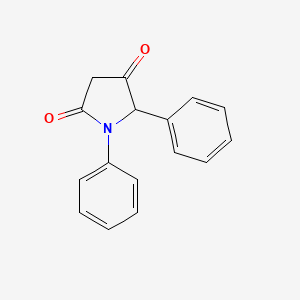
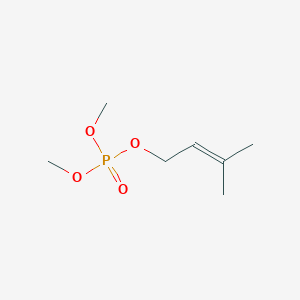
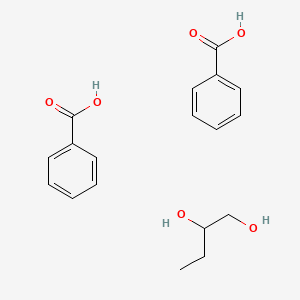
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
